Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiazole with an aldehyde and an ester in the presence of a suitable catalyst . The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating nature of the sulfur atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields the corresponding carboxylic acid, while reduction yields the hydroxymethyl derivative .
Scientific Research Applications
Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.
Thiazole derivatives: These compounds contain the thiazole ring but lack the imidazo[2,1-b] fusion.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7(12)6-3-10-5(4-11)2-9-8(10)14-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPSJJXUMIBUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=C2S1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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